molecular formula C14H14N4O7S B2691729 4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate CAS No. 446851-99-6

4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

Cat. No. B2691729
CAS RN: 446851-99-6
M. Wt: 382.35
InChI Key: IFOJHWFVKNFQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C14H14N4O7S and its molecular weight is 382.35. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Ionic Liquid-Promoted Synthesis

    A study details the synthesis of novel derivatives using ionic liquids, highlighting an environmentally friendly, rapid, and convenient method. These derivatives have shown significant in vitro antifungal and antibacterial activity. The study also explored the compounds' interaction mechanisms and their safety profile, indicating non-toxic nature through in vivo acute oral toxicity studies (Tiwari et al., 2018).

  • Antimicrobial and Antifungal Properties

    Another research synthesized novel chromone-pyrimidine coupled derivatives, exhibiting potent antifungal and antibacterial properties. The method used was highlighted for its efficiency, including excellent yields and mild reaction conditions, suggesting a promising approach for developing new antimicrobial agents (Nikalje et al., 2017).

  • Fluorescence Applications

    The synthesis of fluorescent active compounds was reported, expanding potential applications in fluorescence-based assays and imaging technologies. These compounds show significant fluorescence properties, indicating their utility in scientific research requiring fluorescent labeling (Al-Masoudi et al., 2015).

  • Anticancer Potential

    A multicomponent synthesis approach was employed to develop compounds with apoptosis-inducing effects in breast cancer models. The compounds demonstrated promising antiproliferative potential and induced apoptosis in cancer cells, marking them as candidates for further development in cancer therapeutics (Gad et al., 2020).

properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O7S/c1-4-25-12(21)6-5(2)8(13(22)24-3)26-11(6)18-17-7-9(19)15-14(23)16-10(7)20/h4H2,1-3H3,(H3,15,16,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVOMDAMXGLDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N=NC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl 2-methyl 3-methyl-5-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)thiophene-2,4-dicarboxylate

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